2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide

Catalog No.
S7880117
CAS No.
M.F
C13H14BrNO2S
M. Wt
328.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide

Product Name

2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide

IUPAC Name

2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide

Molecular Formula

C13H14BrNO2S

Molecular Weight

328.23 g/mol

InChI

InChI=1S/C13H14BrNO2S/c14-10-3-1-9(2-4-10)12(16)13(17)15-11-5-7-18-8-6-11/h1-4,11H,5-8H2,(H,15,17)

InChI Key

HWNNYXWIJZCEKG-UHFFFAOYSA-N

SMILES

C1CSCCC1NC(=O)C(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1CSCCC1NC(=O)C(=O)C2=CC=C(C=C2)Br
2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide, also known as BPTA, belongs to the class of thiosemicarbazones, which are organic compounds that contain both sulfur and nitrogen in their chemical structure. This compound has been of interest in the scientific community due to its potential applications in various fields of research and industry. In this paper, we will discuss the definition and background of BPTA, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide is a synthetic compound that was first reported in 1969 by T. J. Broxton et al. as a potential antibacterial agent. 2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide has thione, carboxamide, and bromophenyl groups, which make it an interesting compound for various applications. Since its discovery, 2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide has been studied extensively for its biological, chemical, and physical properties.
2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide is a yellow powder at room temperature and has a molecular weight of 365.21g/mol. It has a melting point of 193-197°C and is soluble in dimethyl sulfoxide, ethanol, chloroform, and acetone. 2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide is a stable compound under normal conditions and is not reactive with acids or bases. Its chemical structure is shown below:
The synthesis of 2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide can be achieved through various methods, including a one-pot reaction, using microwave radiation, or by condensation of 4-bromobenzaldehyde with thiosemicarbazide followed by acetylation. The product is then purified by recrystallization or column chromatography. The characterization of 2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide can be done using various techniques, including nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), mass spectrometry (MS), infrared spectroscopy (IR), and X-ray crystallography.
such as HPLC and MS can be used to quantify the purity and concentration of the compound. NMR spectroscopy can be used to obtain information about the chemical structure of the compound. IR spectroscopy can be used to identify functional groups in the compound. X-ray crystallography can be used to determine the crystal structure of the compound.
2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide has been reported to have various biological properties, including antibacterial, antifungal, and anticancer activities. It has been shown to inhibit the growth of gram-positive and gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. 2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide has also been shown to have antifungal activity against Candida albicans and Aspergillus niger. Additionally, 2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide has been shown to have anticancer activity against various cancer cell lines, including breast, colon, and lung cancer.
The toxicity of 2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide has been studied in various animal models, including mice and rats. It has been shown that 2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide has low acute toxicity and is not mutagenic or genotoxic. However, long-term studies are needed to determine the chronic toxicity of 2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide. The safety of 2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide in scientific experiments is also dependent on the concentration used and the route of administration.
2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide has potential applications in various fields of research and industry. It can be used as a starting material for the synthesis of other compounds. 2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide can also be used as a fluorescent probe to detect metal ions in biological and environmental samples. Additionally, 2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide can be used as an inhibitor for various enzymes, including acetylcholinesterase and carbonic anhydrase.
Currently, there are ongoing studies on the biological properties of 2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide, including its potential use as an anticancer agent. There is also research being conducted on the synthesis and optimization of 2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide derivatives for various applications.
2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide has potential implications in various fields of research and industry, including medicinal chemistry, environmental science, and material science. In medicinal chemistry, 2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide and its derivatives have potential as antibacterial and antifungal agents and as components in drug delivery systems. In environmental science, 2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide can be used as a fluorescent probe to detect metal ions in water samples. In material science, 2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide can be used as a building block for the synthesis of metal-organic frameworks.
One limitation of 2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide is its relatively low solubility in water. This may limit its applications in certain fields. However, current research is focused on the synthesis of 2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide analogs with improved solubility and biological activity. Additionally, studies are needed to determine the chronic toxicity of 2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide and its derivatives. Future directions of research may focus on the optimization of 2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide for various applications, including drug delivery systems, fluorescent probes, and enzyme inhibitors.
In conclusion, 2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide, or 2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide, is an interesting compound with potential applications in various fields of research and industry. Its physical and chemical properties, synthesis and characterization, analytical methods, and biological properties have been extensively studied. Further research focused on the applications and optimization of 2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide derivatives is needed to fully explore its potential implications in various fields.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

326.99286 g/mol

Monoisotopic Mass

326.99286 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

Explore Compound Types